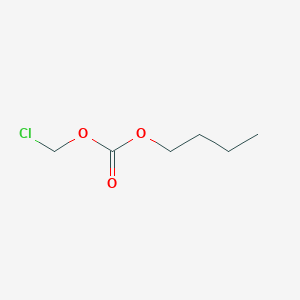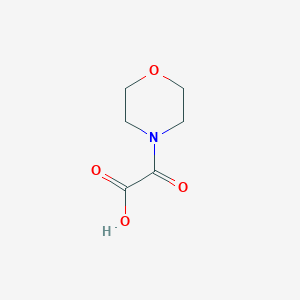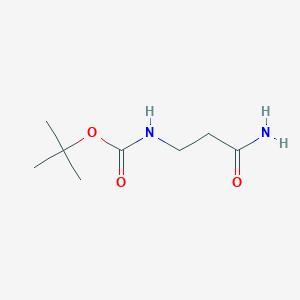
3,4'-联吡啶-2'-胺
描述
3,4’-Bipyridin-2’-amine is an organic compound with the CAS Number: 865604-20-2. It has a molecular weight of 171.2 and its molecular formula is C10H9N3 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .
Molecular Structure Analysis
The Inchi Code for 3,4’-Bipyridin-2’-amine is 1S/C10H9N3/c11-10-6-8(3-5-13-10)9-2-1-4-12-7-9/h1-7H,(H2,11,13) . This indicates the presence of a bipyridine structure with an amine group attached.Physical And Chemical Properties Analysis
3,4’-Bipyridin-2’-amine is a solid substance with a molecular weight of 171.2 . It should be stored in a dark place, under an inert atmosphere, at room temperature .科学研究应用
Coordination Chemistry
Bipyridines, including “3,4’-Bipyridin-2’-amine”, are known as excellent ligands in coordination chemistry . They can form complexes with various metals, which can be used in a wide range of applications, including catalysis and material chemistry .
Supramolecular Structures
The nitrogen atoms of bipyridines are able to interact with different molecules through non-covalent interactions (hydrogen or halogen bonds), leading to supramolecular structures with interesting properties . These structures can be used in the development of new materials .
Chirality and Atropisomerism
Bipyridines offer the possibility of introducing chirality through ring functionalization or restricted rotation (atropisomerism), thus increasing their importance in asymmetry-based applications . This property can be exploited in the development of new pharmaceuticals and biologically active molecules .
Viologens
With regard to 4,4’-bipyridines, the quaternization of nitrogens generates viologens, which are known for their good electrochemical properties . Although “3,4’-Bipyridin-2’-amine” is not a 4,4’-bipyridine, it may have similar properties when quaternized.
Catalysis
Bipyridines are often used as ligands in transition-metal catalysis . They can enhance the reactivity of the metal center and enable a wide range of chemical transformations .
Photosensitizers
Bipyridines and their derivatives are extensively used as photosensitizers . They can absorb light and transfer the energy to other molecules, which is useful in applications such as solar energy conversion and photodynamic therapy .
Synthesis of Valuable Substances
Bipyridine and related compounds are starting materials or precursors for a variety of valuable substances such as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures .
Solid Form Screening
Bipyridine isomers, including “3,4’-Bipyridin-2’-amine”, can be subjected to solid form screening, which is important in the development of pharmaceuticals and other materials .
安全和危害
The safety information for 3,4’-Bipyridin-2’-amine includes GHS07 pictograms, with the signal word “Warning”. Hazard statements include H317 (May cause an allergic skin reaction) and H319 (Causes serious eye irritation). Precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
作用机制
Target of Action
Bipyridine compounds, including 3,4’-bipyridin-2’-amine, are known to be used as ligands in coordination chemistry . They can strongly coordinate with metal centers, which could potentially influence their biological activity .
Mode of Action
It’s known that bipyridine compounds can act as ligands, forming complexes with metal ions . This interaction could potentially lead to changes in the biochemical environment, influencing various biological processes.
Biochemical Pathways
The interaction of bipyridine compounds with metal ions can influence various biochemical processes
Result of Action
As a ligand, it could potentially influence the activity of metal ions, leading to changes in various biological processes . More research is needed to understand the specific effects of this compound.
Action Environment
The action, efficacy, and stability of 3,4’-Bipyridin-2’-amine can be influenced by various environmental factors. For instance, the solid form of bipyridine compounds can exist in more than one state, and these different forms can show different physicochemical properties . The specific environmental factors influencing 3,4’-Bipyridin-2’-amine’s action need to be investigated further.
属性
IUPAC Name |
4-pyridin-3-ylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3/c11-10-6-8(3-5-13-10)9-2-1-4-12-7-9/h1-7H,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZSPRDGYHFGDAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC(=NC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
865604-20-2 | |
| Record name | 4-(pyridin-3-yl)pyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![3-Ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B1283633.png)




